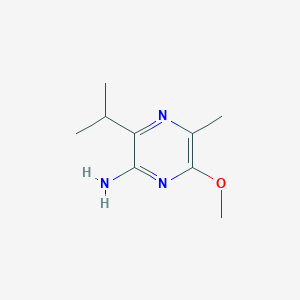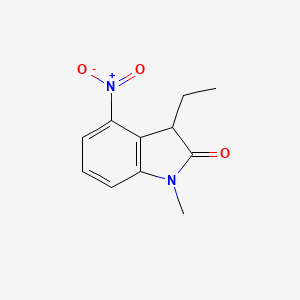
3-Ethyl-1-methyl-4-nitroindolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-1-methyl-4-nitroindolin-2-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound features a nitro group at the fourth position, which significantly influences its chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methyl-4-nitroindolin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethylindole and 1-methyl-4-nitrobenzene.
Nitration: The nitration of 1-methylindole is carried out using a mixture of concentrated sulfuric acid and nitric acid. This step introduces the nitro group at the fourth position of the indole ring.
Alkylation: The next step involves the alkylation of the indole nitrogen with ethyl iodide in the presence of a strong base like sodium hydride. This step introduces the ethyl group at the third position.
Cyclization: The final step involves the cyclization of the intermediate product to form the indolin-2-one structure. This is typically achieved using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control is also common in industrial settings.
化学反応の分析
Types of Reactions
3-Ethyl-1-methyl-4-nitroindolin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen, using oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Oxidation: Potassium permanganate, water solvent.
Substitution: Sodium methoxide, methanol solvent.
Major Products
Reduction: 3-Ethyl-1-methyl-4-aminoindolin-2-one.
Oxidation: Various oxidized products depending on the reaction conditions.
Substitution: 3-Ethyl-1-methyl-4-substituted indolin-2-one derivatives.
科学的研究の応用
3-Ethyl-1-methyl-4-nitroindolin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is used as a precursor for the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: It serves as a model compound for studying the biological activity of indole derivatives, including their interactions with enzymes and receptors.
Industrial Applications: The compound is used in the synthesis of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 3-Ethyl-1-methyl-4-nitroindolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group plays a crucial role in its biological activity by participating in redox reactions and forming reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Ethyl-1-methylindolin-2-one: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1-Methyl-4-nitroindolin-2-one: Lacks the ethyl group, affecting its solubility and interaction with biological targets.
3-Ethyl-4-nitroindolin-2-one: Lacks the methyl group, influencing its overall stability and reactivity.
Uniqueness
3-Ethyl-1-methyl-4-nitroindolin-2-one is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C11H12N2O3 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC名 |
3-ethyl-1-methyl-4-nitro-3H-indol-2-one |
InChI |
InChI=1S/C11H12N2O3/c1-3-7-10-8(12(2)11(7)14)5-4-6-9(10)13(15)16/h4-7H,3H2,1-2H3 |
InChIキー |
WDKYOWXDUYYUGA-UHFFFAOYSA-N |
正規SMILES |
CCC1C2=C(C=CC=C2[N+](=O)[O-])N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3',4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13100968.png)
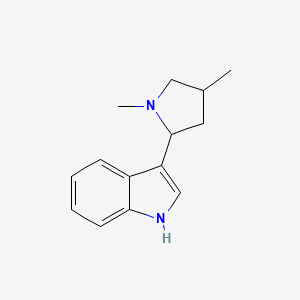
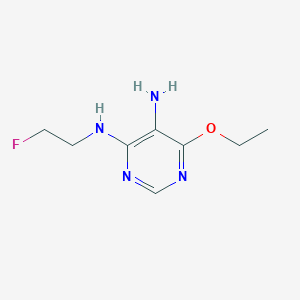
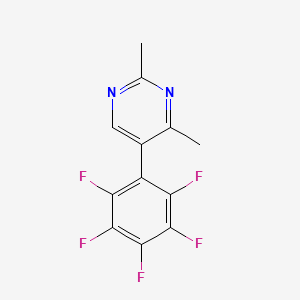
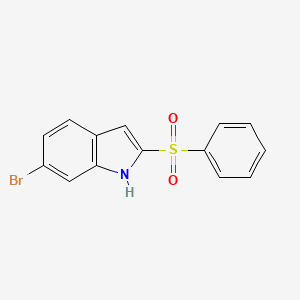
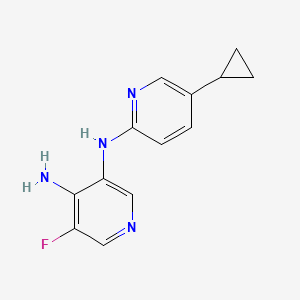
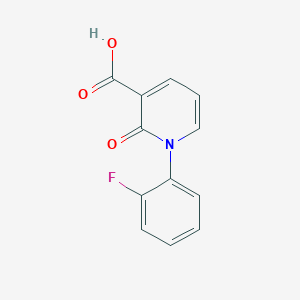
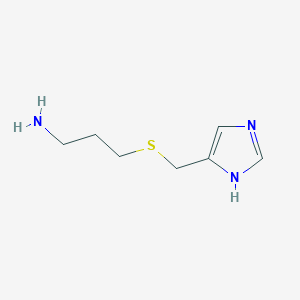
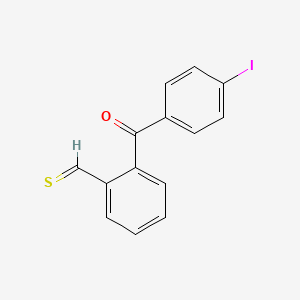
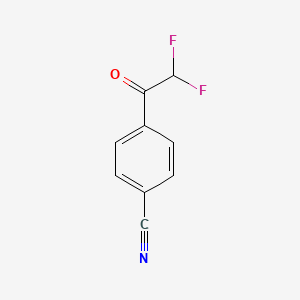
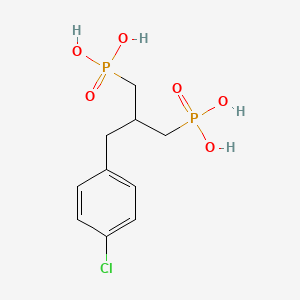
![(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13101037.png)
![(4'S)-Tert-butyl 6-bromo-4'-(4-phenylpiperidine-1-carbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13101039.png)
